

Technical Guide: Spectroscopic Profiling of (R)-1-Iodopropan-2-ol

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Compound of Interest

Compound Name: (R)-1-Iodopropan-2-ol

CAS No.: 847609-92-1

Cat. No.: B8734917

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Executive Summary

(R)-1-Iodopropan-2-ol (CAS: 996-21-4, generic) is a bifunctional chiral synthon containing a secondary alcohol and a primary alkyl iodide. Its utility in drug development lies in its ability to undergo nucleophilic substitution at the iodine center while retaining the stereochemical integrity of the C2 hydroxyl group. This guide provides a self-validating spectroscopic framework to distinguish this specific regioisomer from its isomer (2-iodo-1-propanol) and confirm its enantiomeric purity.

Synthesis & Stereochemical Logic

To understand the spectra, one must understand the origin of the sample. The most reliable route to **(R)-1-iodopropan-2-ol** is the regioselective ring opening of (R)-propylene oxide.

- Precursor: (R)-(+)-Propylene Oxide.
- Reagent: Sodium Iodide (NaI) in Acetic Acid/Acetone or HI (under specific conditions).
- Mechanism: Nucleophilic attack by

occurs preferentially at the less substituted carbon (C1) due to steric hindrance at C2.

- Stereochemistry: Since the chiral center (C2) is not the site of nucleophilic attack, the configuration is retained.
 - (R)-Propylene Oxide

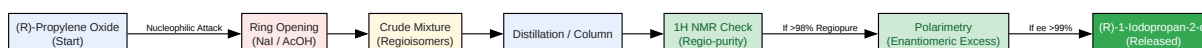
(R)-1-Iodopropan-2-ol

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Critical Quality Attribute (CQA): Regioisomer contamination (2-iodo-1-propanol) occurs if acid catalysis promotes

-like character, leading to attack at C2. NMR is the primary tool to detect this impurity.

Synthesis & QC Workflow



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Figure 1: Production and validation workflow ensuring regio- and stereochemical integrity.

Spectroscopic Data Matrix

A. Nuclear Magnetic Resonance (NMR)

The iodine atom introduces a "heavy atom effect," significantly shielding the attached carbon (C1) in

NMR, which is diagnostic. In

NMR, the diastereotopic protons at C1 form a distinct ABX system with the C2 methine.

Table 1: NMR Chemical Shifts (

)

Nucleus	Position	Assignment	Shift (, ppm)	Multiplicity	Coupling (, Hz)
	3		1.35 - 1.45	Doublet (d)	
	1		3.20 - 3.45	Multiplet (ABX)	,
	2		3.75 - 3.90	Multiplet (m)	Complex
	-OH		2.0 - 3.0	Broad Singlet	Variable (conc. dependent)
	1		15.0 - 20.0	(DEPT -)	Upfield due to Iodine
	3		21.0 - 24.0	(DEPT +)	Typical methyl
	2		66.0 - 69.0	(DEPT +)	Deshielded by Oxygen

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Analyst Note: The key differentiator from the regioisomer (2-iodo-1-propanol) is the

shift of the iodine-bearing carbon. In 1-iodo-2-propanol, the

is at ~16 ppm. In the isomer (2-iodo), the

would be further downfield (~30-40 ppm) and the

would be at ~65 ppm.

B. Mass Spectrometry (EI, 70 eV)

The mass spectrum is dominated by alpha-cleavage characteristic of secondary alcohols.

Table 2: Key Fragmentation Ions

m/z	Ion Identity	Origin / Mechanism	Relative Intensity
186		Molecular Ion (Weak/Absent)	< 1%
127		Iodine cation	High
59		Hydroxypropyl cation	Medium
45		Base Peak. -cleavage at C1-C2.	100%
43		Propyl cation (loss of I then)	High

C. Infrared Spectroscopy (FT-IR)

Used primarily for functional group confirmation.

- 3350 - 3450 cm^{-1} : O-H stretching (Broad, strong H-bonding).
- 2970 - 2850 cm^{-1} : C-H stretching (Aliphatic).
- 1050 - 1100 cm^{-1} : C-O stretching (Secondary alcohol).
- 500 - 600 cm^{-1} : C-I stretching (Weak to medium, fingerprint region).

Detailed Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity (Polarimetry)

Since the specific rotation is sensitive to solvent and concentration, a comparative standard method is required.

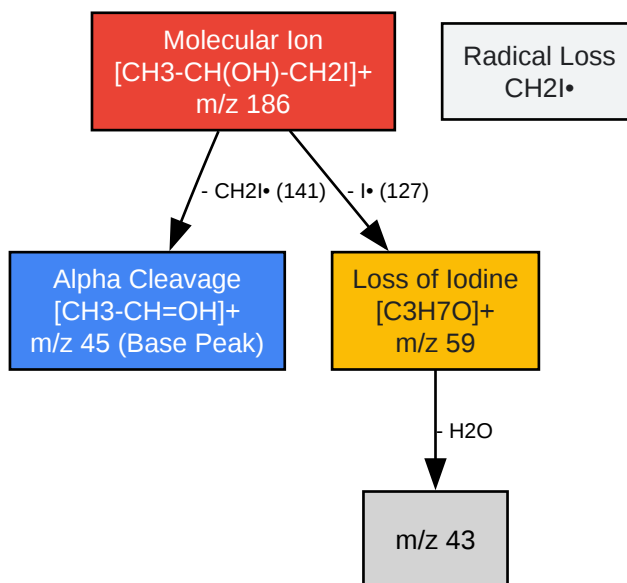
- Preparation: Dissolve 1.0 g of the sample in methanol (HPLC grade) to make a 100 mL solution ().
- Instrumentation: Use a polarimeter with a Sodium D-line source (589 nm) at 20°C or 25°C. Path length = 1 dm.
- Measurement: Record the observed rotation .
- Calculation: .
- Validation:
 - (R)-Propylene oxide has (neat).
 - **(R)-1-iodopropan-2-ol** is expected to show optical activity. Note: Literature values vary; always run a reference standard of the starting material to confirm the sign of rotation relative to the synthetic pathway.

Protocol 2: Regioisomer Quantification via NMR

- Sample: 10 mg in 0.6 mL .
- Acquisition: 16 scans minimum, to ensure quantitative relaxation.
- Integration:

- Integrate the Methyl doublet at ~1.4 ppm (Reference = 3H).
 - Check for "impurity" doublets at ~1.7-1.9 ppm (indicative of 2-iodo-1-propanol methyl group).
 - Check for "impurity" triplets at ~3.6 ppm (indicative of in the wrong isomer).
- Limit: Regioisomer < 1.0% is the standard acceptance criterion for pharmaceutical intermediates.

Fragmentation Pathway Diagram (MS)



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Figure 2: Mass spectrometric fragmentation logic. The formation of the oxonium ion (m/z 45) is the dominant pathway, confirming the secondary alcohol structure.

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